N-isopropylbutan-1-amine molecular structure
N-isopropylbutan-1-amine molecular structure
An In-Depth Technical Guide to the Molecular Structure of N-isopropylbutan-1-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-isopropylbutan-1-amine (CAS: 39099-23-5), a secondary amine featuring both a linear butyl and a branched isopropyl group, serves as a valuable intermediate in organic synthesis.[1] Its molecular architecture presents a unique combination of steric hindrance and nucleophilicity, making a thorough understanding of its structure and properties essential for its effective application. This guide provides a detailed examination of the molecular structure of N-isopropylbutan-1-amine, covering its physicochemical properties, a validated synthetic protocol, and a comprehensive analysis of its spectroscopic signatures (NMR, IR, and MS). The causality behind experimental design and data interpretation is emphasized to provide field-proven insights for professionals in chemical research and development.
Core Molecular Identity and Physicochemical Properties
N-isopropylbutan-1-amine is structurally defined by a nitrogen atom bonded to a hydrogen, a linear n-butyl group, and an isopropyl group.[1] This arrangement classifies it as a secondary amine. The interplay between the alkyl chains influences its physical properties, such as solubility and boiling point. The amine group itself imparts basicity and nucleophilicity, which are central to its chemical reactivity.
A summary of its key identifiers and computed physicochemical properties is presented below.
| Property | Value | Source |
| IUPAC Name | N-propan-2-ylbutan-1-amine | PubChem[2] |
| Synonyms | N-Isopropylbutylamine, Butylisopropylamine | PubChem[2], CymitQuimica[1] |
| CAS Number | 39099-23-5 | PubChem[2] |
| Molecular Formula | C₇H₁₇N | PubChem[2] |
| Molecular Weight | 115.22 g/mol | PubChem[2] |
| Appearance | Colorless to pale yellow liquid | CymitQuimica[1] |
| Odor | Distinctive amine/ammonia-like | CymitQuimica[1], Wikipedia[3] |
| XLogP3 | 1.8 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |
Synthesis and Purification: A Validated Protocol
The synthesis of secondary amines like N-isopropylbutan-1-amine is commonly achieved through nucleophilic substitution or reductive amination. The protocol detailed here utilizes the nucleophilic substitution reaction between a primary amine (isopropylamine) and an alkyl halide (1-bromobutane). This method is chosen for its reliability and use of readily available starting materials. An excess of the primary amine is used to minimize the formation of the tertiary amine byproduct, which can occur if the newly formed secondary amine acts as a nucleophile.[4][5]
Experimental Protocol: Synthesis via Nucleophilic Alkylation
Objective: To synthesize N-isopropylbutan-1-amine from isopropylamine and 1-bromobutane.
Materials:
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Isopropylamine (Propan-2-amine)
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1-Bromobutane
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Potassium Carbonate (K₂CO₃), anhydrous
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Diethyl ether (anhydrous)
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Deionized water
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Magnesium Sulfate (MgSO₄), anhydrous
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Round-bottom flask with reflux condenser
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Magnetic stirrer and stir bar
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Heating mantle
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Separatory funnel
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a 250 mL round-bottom flask, combine isopropylamine (3 equivalents) with anhydrous potassium carbonate (1.5 equivalents). Add anhydrous diethyl ether to create a stirrable slurry. The potassium carbonate acts as a base to neutralize the HBr formed during the reaction, preventing the protonation of the amine nucleophile.
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Addition of Alkyl Halide: While stirring vigorously, add 1-bromobutane (1 equivalent) dropwise to the flask at room temperature. An exothermic reaction may be observed.
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Reflux: Once the addition is complete, attach a reflux condenser and heat the mixture to a gentle reflux for 6-8 hours to drive the reaction to completion.
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Workup: Cool the reaction mixture to room temperature. Filter the solid potassium carbonate and ammonium salts. Transfer the filtrate to a separatory funnel.
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Extraction: Wash the organic layer sequentially with deionized water (2x) and brine (1x) to remove any remaining salts and water-soluble impurities.
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Drying and Concentration: Dry the ethereal layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
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Purification: The resulting crude product is purified by fractional distillation under atmospheric pressure to yield pure N-isopropylbutan-1-amine.
Caption: Workflow for the synthesis and purification of N-isopropylbutan-1-amine.
Comprehensive Spectroscopic Analysis for Structural Verification
The definitive confirmation of the N-isopropylbutan-1-amine structure relies on a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's atomic connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
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¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of distinct proton environments, their neighboring protons (multiplicity), and their relative numbers (integration).
Protons (Label) Environment Approx. δ (ppm) Multiplicity Integration a CH₃-CH₂- 0.9 Triplet (t) 3H b -CH₂-CH₃ 1.4 Sextet (sxt) 2H c -CH₂-N- 2.5 Triplet (t) 2H d (CH₃)₂-CH- 1.0 Doublet (d) 6H e -CH-(CH₃)₂ 2.8 Septet (sept) 1H f -NH- ~1.0 (variable) Broad Singlet (br s) 1H -
¹³C NMR Spectroscopy: The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. N-isopropylbutan-1-amine has 6 distinct carbon environments, as two methyl carbons on the isopropyl group are equivalent.
Carbon (from Butyl) Approx. δ (ppm) Carbon (from Isopropyl) Approx. δ (ppm) C1 (-CH₂-N) ~50 C1' (-CH-N) ~48 C2 (-CH₂-C1) ~32 C2' (-CH₃) ~23 C3 (-CH₂-C2) ~21 C4 (-CH₃) ~14
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
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N-H Stretch: A key diagnostic peak for a secondary amine is a single, moderate-to-weak absorption band appearing around 3300-3350 cm⁻¹ . This distinguishes it from primary amines (which show two bands) and tertiary amines (which show none).
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C-H Stretch: Strong, sharp peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹ ) are characteristic of C-H stretching in the alkyl groups.
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C-N Stretch: A medium intensity band in the 1180-1250 cm⁻¹ region corresponds to the C-N bond stretch.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which can be used to confirm its structure.
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Molecular Ion (M⁺): The molecular ion peak is expected at an m/z value corresponding to the molecular weight, which is 115 .
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Major Fragmentation Pathway: The most significant fragmentation pathway for amines is alpha-cleavage, where the bond between the alpha-carbon and the rest of the alkyl chain breaks. This results in the formation of a stable, resonance-stabilized iminium cation. For N-isopropylbutan-1-amine, two primary alpha-cleavages are possible:
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Cleavage of the propyl group from the butyl chain, leading to a fragment at m/z = 72 .
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Cleavage of a methyl group from the isopropyl chain, leading to a fragment at m/z = 100 .
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The fragment at m/z = 72 is typically the base peak (most abundant) due to the facile loss of the larger propyl radical.
Caption: Primary mass spectrometry fragmentation pathways for N-isopropylbutan-1-amine.
Chemical Reactivity and Applications
The structural features of N-isopropylbutan-1-amine dictate its chemical behavior.
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Basicity: The lone pair of electrons on the nitrogen atom makes it a Brønsted-Lowry base. It readily reacts with acids to form the corresponding isopropylbutylammonium salts.
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Nucleophilicity: This same lone pair allows it to act as a nucleophile. It can react with electrophiles such as alkyl halides to form tertiary amines and subsequently quaternary ammonium salts, or with acyl chlorides and anhydrides to form amides.[6]
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Applications: Due to its reactivity, N-isopropylbutan-1-amine is primarily used as a building block or intermediate in the synthesis of more complex molecules.[1] Its structure can be incorporated into various target compounds in the pharmaceutical and agrochemical industries, where substituted amine moieties are common.[1][3][7]
References
-
PubChem. (n.d.). N-(1-Methylethyl)-1-butanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Wikipedia. (n.d.). n-Butylamine. Retrieved from [Link]
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Wuxi Weiheng Chemical Co., Ltd. (n.d.). Synthetic Methods and Use of Isopropylamine. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Producing Secondary and Tertiary Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). Retrieved from [Link]
-
All Things Chemistry. (2023, June 15). Amines - Reactions (A-Level IB Chemistry). YouTube. Retrieved from [Link]
Sources
- 1. CAS 39099-23-5: N-(1-Methylethyl)-1-butanamine [cymitquimica.com]
- 2. N-(1-Methylethyl)-1-butanamine | C7H17N | CID 123480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. n-Butylamine - Wikipedia [en.wikipedia.org]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. Synthetic Methods and Use of Isopropylamine - Wuxi Weiheng Chemical Co., Ltd. [whamine.com]
